N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide
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Overview
Description
The compound “N’-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is often found in various pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring and a piperidine ring. The methoxy group (-OCH3) and the chloro group (-Cl) are substituents on the quinoline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the quinoline and piperidine rings, as well as the methoxy and chloro substituents, would influence properties such as polarity, solubility, melting point, and boiling point .Scientific Research Applications
Anti-Cancer Activity
N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide, as part of the quinoline hydrazide family, shows promising applications in cancer research. For instance, Bingul et al. (2016) synthesized various quinoline derivatives, including the parent compound 18 and its derivatives 19-26. These compounds exhibited significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines. Notably, analogues 19 and 22 demonstrated potent cell viability reduction in neuroblastoma cancer cells and showed selectivity over normal cells. Additionally, quinoline hydrazide 22 induced G1 cell cycle arrest and upregulated the p27kip1 cell cycle regulating protein (Bingul et al., 2016).
Antibacterial Activity
Research by Foroumadi et al. (2006) highlights the synthesis of N-(Phenethyl)piperazinyl quinolone derivatives, including those with a methoxyimino-substituent, and their evaluation against Gram-positive and Gram-negative microorganisms. This research is significant for understanding the antimicrobial potential of compounds related to this compound (Foroumadi et al., 2006).
Structural Characterization
Afzal et al. (2012) focused on the synthesis and structural characterization of N'-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, which is structurally related to the compound . They conducted the study through condensation reactions and used various spectral data for structural establishment. This research aids in understanding the structural aspects of related compounds (Afzal et al., 2012).
Chemosensory Applications
Yang et al. (2015) developed a chemosensor incorporating a similar quinoline hydrazide structure, which exhibited selectivity and sensitivity towards Al3+ and Cu2+ under aqueous conditions. This highlights the potential use of such compounds in chemical sensing and detection applications (Yang et al., 2015).
Corrosion Inhibition
Yadav et al. (2015) investigated the use of synthesized acetohydrazides, including N′-[(1Z)-phenylmethylene]-2-(quinolin-8-yloxy) acetohydrazide, as corrosion inhibitors for mild steel in acidic mediums. Their study showed that these compounds effectively inhibit corrosion, suggesting their potential use in industrial applications (Yadav et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-25-15-6-5-13-9-14(18(19)21-16(13)10-15)11-20-22-17(24)12-23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,22,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORJKWVPIGGUGH-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CN3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CN3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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